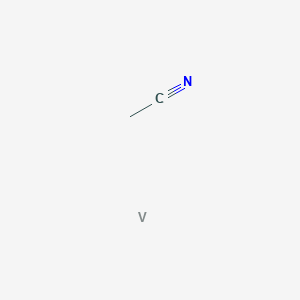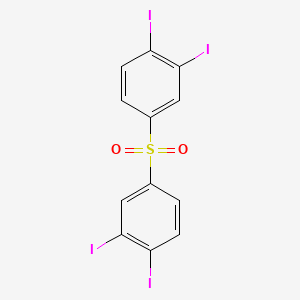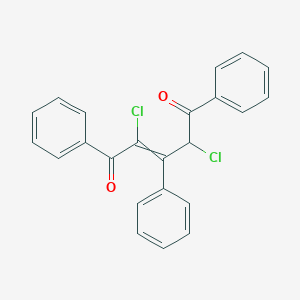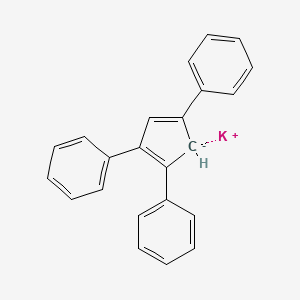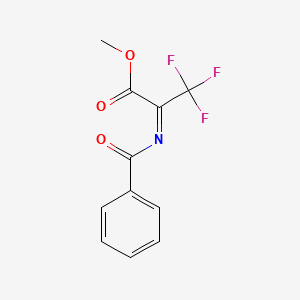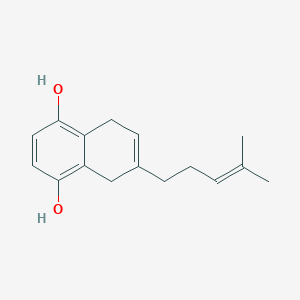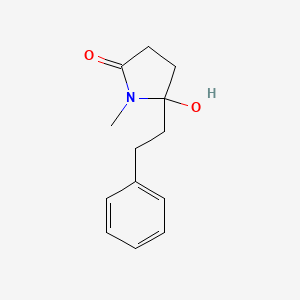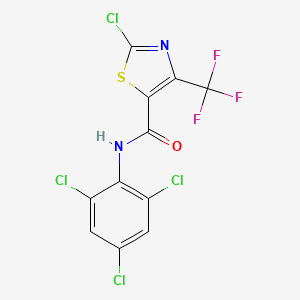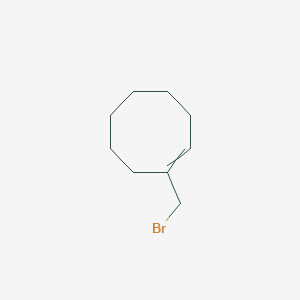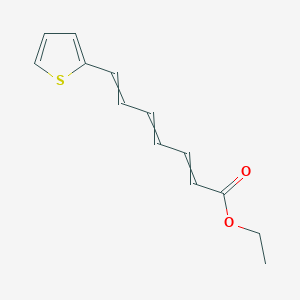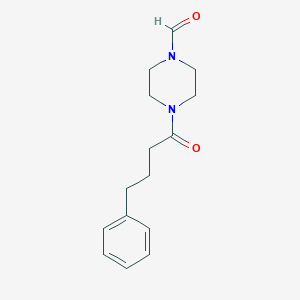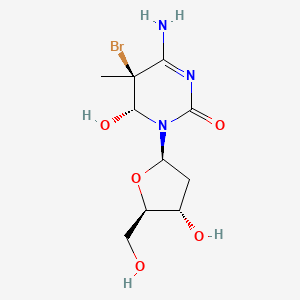
1-Phenylnaphthalene-2,3-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenylnaphthalene-2,3-dicarbaldehyde is an organic compound with the molecular formula C18H12O2 It is a derivative of naphthalene, characterized by the presence of a phenyl group and two aldehyde groups at the 2 and 3 positions of the naphthalene ring
准备方法
1-Phenylnaphthalene-2,3-dicarbaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where naphthalene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to oxidation to introduce the aldehyde groups at the desired positions . Another method involves the Grignard reaction, where a phenylmagnesium bromide is reacted with naphthalene-2,3-dicarboxylic anhydride, followed by hydrolysis to yield the desired aldehyde .
化学反应分析
1-Phenylnaphthalene-2,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions
科学研究应用
1-Phenylnaphthalene-2,3-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1-Phenylnaphthalene-2,3-dicarbaldehyde involves its interaction with various molecular targets. In biological systems, it can form Schiff bases with primary amines, leading to the formation of fluorescent derivatives. This property is exploited in analytical chemistry for the detection and quantification of amines and amino acids . The compound’s reactivity is primarily due to the presence of the aldehyde groups, which can undergo nucleophilic addition reactions.
相似化合物的比较
1-Phenylnaphthalene-2,3-dicarbaldehyde can be compared with other similar compounds, such as:
1-Phenylnaphthalene-2,3-dicarboxylic acid: This compound has carboxylic acid groups instead of aldehyde groups and exhibits different reactivity and applications.
1-Phenyl-2,3-naphthalenedicarboxylic anhydride: This anhydride is used as an intermediate in the synthesis of various derivatives and has distinct chemical properties
1-Phenyl-2,3-naphthalocyanine: This compound is used in photoconducting materials and optical recording devices due to its strong absorption in the near-infrared range.
属性
CAS 编号 |
157672-53-2 |
|---|---|
分子式 |
C18H12O2 |
分子量 |
260.3 g/mol |
IUPAC 名称 |
1-phenylnaphthalene-2,3-dicarbaldehyde |
InChI |
InChI=1S/C18H12O2/c19-11-15-10-14-8-4-5-9-16(14)18(17(15)12-20)13-6-2-1-3-7-13/h1-12H |
InChI 键 |
IMIYSJBFBXGBIL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=CC3=CC=CC=C32)C=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


